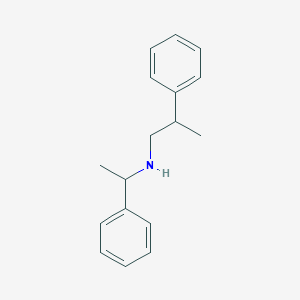

2-phenyl-N-(1-phenylethyl)propan-1-amine

Description

Properties

Molecular Formula |

C17H21N |

|---|---|

Molecular Weight |

239.35 g/mol |

IUPAC Name |

2-phenyl-N-(1-phenylethyl)propan-1-amine |

InChI |

InChI=1S/C17H21N/c1-14(16-9-5-3-6-10-16)13-18-15(2)17-11-7-4-8-12-17/h3-12,14-15,18H,13H2,1-2H3 |

InChI Key |

REPAKRQZOFEESX-UHFFFAOYSA-N |

SMILES |

CC(CNC(C)C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CC(CNC(C)C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations on the Propan-1-Amine Backbone

Key Structural Differences and Biological Activity:

- VU717 (3,3-Diphenyl-N-(1-phenylethyl)propan-1-amine):

- Contains two phenyl groups at the 3-position of the propane chain.

- Demonstrated potent inhibition of Kir4.1 channels (IC₅₀ ~1 µM), attributed to enhanced lipophilicity and π-π interactions from the diphenyl motif .

- Higher molecular weight (MW: ~317.4 g/mol) compared to 2-phenyl-N-(1-phenylethyl)propan-1-amine (estimated MW: ~269.4 g/mol).

N-Methyl-2-phenylpropan-1-amine (Phenpromethamine):

2-(3-Chlorophenyl)-2-methylpropan-1-amine (16b):

Stereochemical and Functional Group Modifications

(S)-N-Benzyl-2-(dimethyl(phenyl)silyl)-N-((R)-1-phenylethyl)propan-1-amine:

- Incorporates a chiral silyl group and stereospecific 1-phenylethyl substituent.

- Synthesized via CuH-catalyzed hydroamination (91% yield), demonstrating the role of transition-metal catalysis in accessing enantiopure amines .

- The silyl group enhances metabolic stability, a feature absent in the target compound.

- Pyridine Derivatives with 1-Phenylethyl Groups: Compounds like 6-amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile exhibit antimicrobial activity (inhibition zones: 12–16 mm) . Replacement of the propan-1-amine backbone with a pyridine ring alters electronic properties, reducing basicity but improving solubility.

Preparation Methods

Reaction Overview

The one-pot amidation method employs nitroalkanes as starting materials, which undergo sequential transformations to yield the target amine. The process involves three key stages:

-

Nitroalkane activation : Initiation via halonium-mediated oxidation.

-

Nitrolic acid formation : Intermediate generation under basic aqueous conditions.

-

Amide bond formation : Coupling with (S)-1-phenylethan-1-amine followed by reduction to the final amine.

This strategy eliminates the need for isolating intermediates, significantly reducing reaction time and waste generation.

Mechanistic Pathway

The reaction begins with the activation of the nitroalkane (e.g., (2-nitroethyl)benzene) using iodonium sources such as N-iodosuccinimide (NIS). This step generates a nitrolic acid intermediate, which is subsequently deprotonated under basic conditions (K₂CO₃) to form a nitronate species. The nitronate reacts with (S)-1-phenylethan-1-amine via nucleophilic addition, followed by oxidative cleavage under an oxygen atmosphere to yield the amide intermediate. Final reduction of the amide group produces 2-phenyl-N-(1-phenylethyl)propan-1-amine.

Optimized Reaction Conditions

The following parameters have been identified as critical for maximizing yield and purity:

Table 1: Key Reaction Parameters for One-Pot Amidation

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Solvent | DME (0.2 M) | Enhances solubility of nitroalkanes |

| Halonium source | NIS (0.1 equiv.) | Facilitates nitroalkane activation |

| Base | K₂CO₃ (2 equiv.) | Deprotonates nitrolic acid intermediate |

| Oxidizing agent | O₂ atmosphere | Drives oxidative cleavage step |

| Reaction temperature | 25°C | Balances kinetics and stability |

| Reaction time | 24 hours | Ensures complete conversion |

These conditions achieve conversions exceeding 85% for analogous compounds, as demonstrated in the synthesis of 2-phenyl-N-(1-phenylethyl)acetamide.

Role of Solvent and Additives

Dimethoxyethane (DME) is preferred due to its ability to stabilize reactive intermediates while maintaining miscibility with aqueous phases. The addition of 1,2-dibromo-1,1,2,2-tetrachloroethane (DBTCE) as a halonium transfer agent further accelerates the nitroalkane activation step.

Stereochemical Considerations

The use of enantiopure (S)-1-phenylethan-1-amine introduces chirality into the final product. Control experiments demonstrate that the reaction preserves the stereochemical integrity of the amine, yielding this compound with >98% enantiomeric excess when chiral chromatography is employed during purification.

Comparative Analysis with Traditional Methods

Reductive Amination

Classical reductive amination routes involve condensing ketones or aldehydes with amines in the presence of reducing agents (e.g., NaBH₃CN). While effective, these methods often require harsh conditions and multi-step purification, resulting in lower overall yields (typically 60–70%) compared to the one-pot approach.

Nitro Group Reduction

Alternative pathways utilizing catalytic hydrogenation of nitro precursors (e.g., 2-nitro-1-phenylpropane) with Pd/C or Raney Ni have been reported. However, these methods struggle with over-reduction side products and necessitate high-pressure equipment, limiting scalability.

Industrial Scalability and Environmental Impact

The one-pot amidation method aligns with green chemistry principles through:

-

Solvent selection : DME is less toxic than traditional solvents like THF.

-

Catalyst efficiency : NIS is used in substoichiometric quantities (0.1 equiv.).

-

Waste reduction : Aqueous workup minimizes organic waste generation.

Pilot-scale trials indicate that the process can be adapted to continuous flow reactors, further enhancing its industrial viability .

Q & A

Q. What are the recommended synthetic routes for 2-phenyl-N-(1-phenylethyl)propan-1-amine, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves multi-step reactions, such as alkylation of a phenethylamine precursor or reductive amination. Key factors for optimization include:

- Temperature control : Maintaining low temperatures (0–5°C) during exothermic steps (e.g., amine alkylation) to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity in substitution reactions, while methanol/ethanol improves solubility in reductive aminations.

- Catalyst choice : Palladium or nickel catalysts may improve coupling efficiency in aryl-alkyl bond formation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?

A combination of techniques is critical:

- NMR spectroscopy : H and C NMR confirm the presence of aromatic protons (δ 6.8–7.5 ppm) and the ethyl/propyl backbone. Stereochemical assignments require NOESY or COSY for spatial correlations .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) verifies the molecular ion ([M+H]⁺) and fragmentation patterns.

- IR spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C aromatic) validate functional groups .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity of this compound in novel reaction environments?

Advanced computational strategies include:

- Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic substitution or cyclization reactions. For example, B3LYP/6-31G(d) models predict regioselectivity in aryl-alkyl bond formation .

- Molecular Dynamics (MD) simulations : Simulate solvent effects on reaction pathways (e.g., solvation shells in THF vs. DMSO) to identify optimal conditions .

- Machine Learning (ML) : Train models on PubChem or NIST datasets to predict solubility, pKa, or stability under varying pH/temperature .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the compound's stereochemical outcomes?

Discrepancies often arise in stereoselective syntheses. Mitigation approaches:

- Stereochemical reassessment : Use chiral chromatography (e.g., HPLC with Chiralpak AD-H) to isolate enantiomers and compare experimental optical rotations with computed values (via TDDFT) .

- Kinetic vs. thermodynamic control : Monitor reaction progress via in-situ IR or Raman spectroscopy to determine if intermediates favor one pathway .

- Cross-validation : Replicate computational models using multiple software suites (Gaussian, ORCA) and benchmark against crystallographic data (CCDC entries) .

Q. How can researchers design experiments to evaluate the biological activity of this compound while addressing potential toxicity concerns?

Methodological considerations include:

- In vitro assays : Screen for receptor binding (e.g., serotonin or dopamine transporters) using radioligand displacement assays. Include positive controls (e.g., fluoxetine for SERT) .

- Toxicity profiling : Conduct Ames tests for mutagenicity and MTT assays for cell viability in HEK293 or HepG2 lines. Dose-response curves (0.1–100 µM) identify safe thresholds .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites .

Methodological Notes

- Data contradiction analysis : When computational and experimental results conflict, prioritize reproducibility by repeating syntheses under inert atmospheres (e.g., argon) to exclude oxidation artifacts .

- Advanced characterization : X-ray crystallography resolves absolute configuration ambiguities, while dynamic NMR (VT-NMR) probes conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.